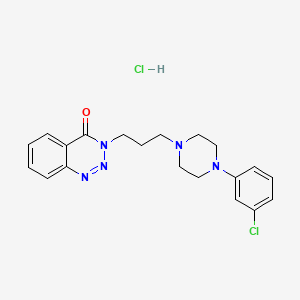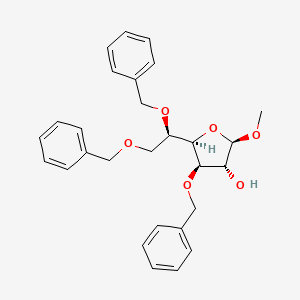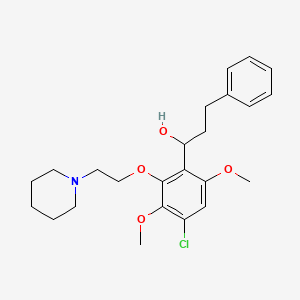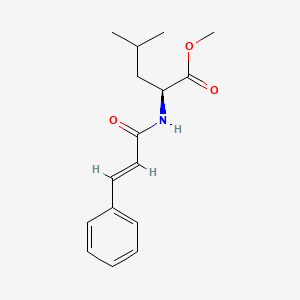
trans-N-Cinnamoyl-D,L-leucine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-Cinnamoyl-D,L-leucine methyl ester: is a synthetic compound derived from cinnamic acid and leucine. It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of leucine, with a methyl ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Cinnamoyl-D,L-leucine methyl ester typically involves the reaction of cinnamic acid derivatives with leucine methyl ester. One common method is the enzymatic aminolysis of methyl cinnamate derivatives with leucine methyl ester under mild conditions. This reaction can be catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors, achieving high conversion rates under optimal conditions .
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes, utilizing continuous-flow technology to ensure efficient and scalable synthesis. The use of recyclable catalysts and mild reaction conditions makes this method economically viable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-Cinnamoyl-D,L-leucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
trans-N-Cinnamoyl-D,L-leucine methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of trans-N-Cinnamoyl-D,L-leucine methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by interacting with ergosterol in fungal cell membranes, disrupting cell wall integrity .
Comparaison Avec Des Composés Similaires
trans-N-Benzylhydroxycinnamamide: Derived from cinnamic acids and benzylamine, showing potential anticancer activity.
Cinnamoyl derivatives: Various cinnamoyl compounds with different substituents on the aromatic ring, exhibiting diverse biological activities.
Uniqueness: trans-N-Cinnamoyl-D,L-leucine methyl ester is unique due to its specific combination of cinnamoyl and leucine methyl ester moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
127852-93-1 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
methyl (2S)-4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C16H21NO3/c1-12(2)11-14(16(19)20-3)17-15(18)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3,(H,17,18)/b10-9+/t14-/m0/s1 |
Clé InChI |
OXFYLVKTVPTJPQ-HBWSCVEGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


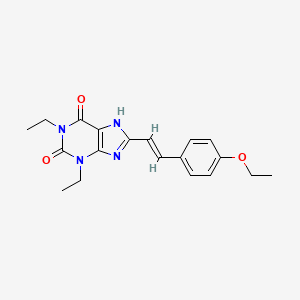
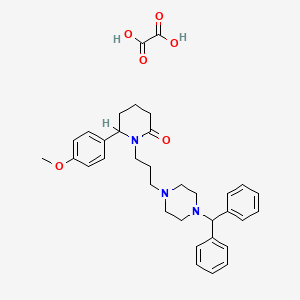
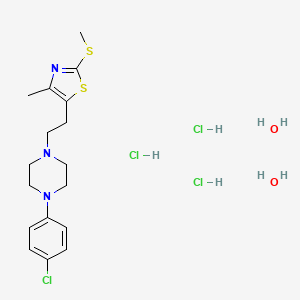
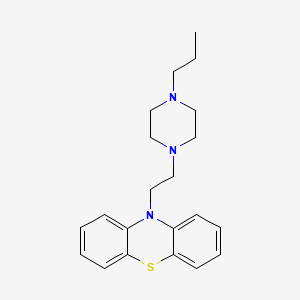
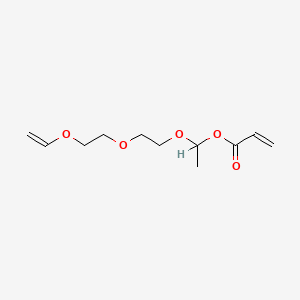
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
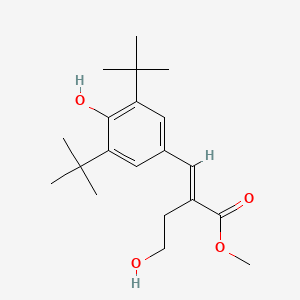
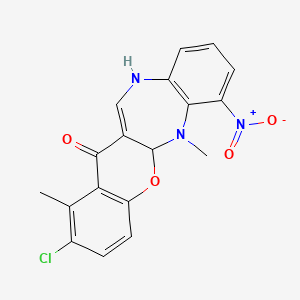
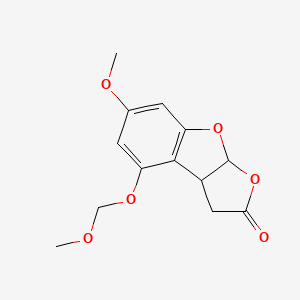
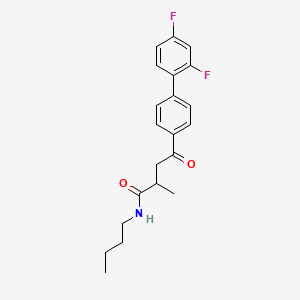
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
